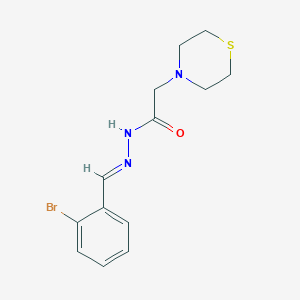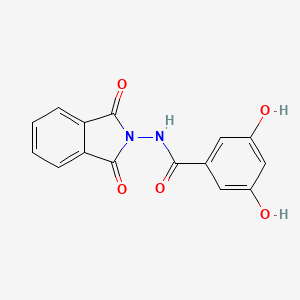![molecular formula C15H25N5O3S B5507490 1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(1-pyrrolidinylsulfonyl)piperazine](/img/structure/B5507490.png)
1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(1-pyrrolidinylsulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to "1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(1-pyrrolidinylsulfonyl)piperazine" often involves multi-step chemical reactions including reductive amination, amide hydrolysis, and N-alkylation processes. These methods are employed to construct the piperazine and pyrazole components, critical to the molecule's structure and function (Yang Fang-wei, 2013).
Molecular Structure Analysis
The structural analysis of related compounds often includes advanced techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods confirm the arrangement of atoms and the presence of specific functional groups within the molecule, providing insights into its potential interactions and reactivity. For example, studies have employed these techniques to elucidate the structure of novel piperazine derivatives, highlighting the importance of specific substituents and their positions on the core piperazine ring (K. Kumara et al., 2017).
Chemical Reactions and Properties
Piperazine-based compounds, including those with pyrazole substituents, are known to participate in various chemical reactions, offering diverse pharmacological properties. These reactions can significantly affect their binding affinity to different receptors and influence their biological activity. For instance, modifications on the piperazine or pyrazole moieties can lead to compounds with potent receptor binding properties, as demonstrated in receptor binding assays (Li Gu-ca, 2014).
科学的研究の応用
G Protein-Biased Dopaminergics Development
The synthesis of dopaminergic ligands with a pyrazolo[1,5-a]pyridine substructure, including those related to the specified chemical structure, demonstrates the potential for developing novel therapeutics targeting dopamine D2 receptors. These compounds are designed to favor activation of G proteins over β-arrestin recruitment, showing promise in antipsychotic activity and elucidating complex structure-functional selectivity relationships at dopamine D2 receptors (Möller et al., 2017).
Alzheimer's Disease Research
Derivatives structurally similar to "1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(1-pyrrolidinylsulfonyl)piperazine" have been explored for their potential in Alzheimer's disease treatment. Specific compounds demonstrated selective and potent acetylcholinesterase (AChE) inhibitory activity, as well as inhibition of amyloid β aggregation, which are critical pathological markers of Alzheimer's disease. These findings highlight the therapeutic potential of such compounds in neurodegenerative disease management (Umar et al., 2019).
Cancer Research
Piperazine derivatives, structurally akin to the compound , have been identified as differentiating agents in human leukemic cells, showcasing their potential as antineoplastic agents. The differentiation activity of these compounds on tumor cells indicates a promising avenue for cancer treatment, with specific derivatives exhibiting significant effects without inducing notable toxicity in mice (Gillet et al., 1997).
Catalysis and Synthetic Chemistry
Piperazine has been utilized as an efficient catalyst for the synthesis of diverse functionalized compounds, including 2-amino-3-cyano-4H-pyrans derivatives in an aqueous medium. This underscores the versatility and environmental friendliness of piperazine-based catalysts in facilitating chemical reactions, thus broadening the scope of its application in synthetic organic chemistry (Yousefi et al., 2018).
将来の方向性
特性
IUPAC Name |
2-pyrazol-1-yl-1-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O3S/c1-2-14(20-9-5-6-16-20)15(21)17-10-12-19(13-11-17)24(22,23)18-7-3-4-8-18/h5-6,9,14H,2-4,7-8,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOCWFPLNCQVMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)S(=O)(=O)N2CCCC2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,3-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5507440.png)
![5-(phenoxymethyl)-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5507442.png)

![N-(2-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5507452.png)

![3-isobutyl-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-5-isoxazolecarboxamide](/img/structure/B5507463.png)

![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5507471.png)
![N'-(4-fluorobenzylidene)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B5507476.png)
![2-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5507484.png)

![3-(2-{4-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5507495.png)
![(4S)-3-{2-[(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-2-oxoethyl}-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5507524.png)